

8-Quinolinecarboxylic Acid: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 8-Quinolinecarboxylic acid

Cat. No.: B189445

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CAS Number: 86-59-9

This technical guide provides an in-depth overview of **8-quinolinecarboxylic acid**, a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals involved in drug discovery, offering detailed information on its chemical properties, safety data, synthesis, and biological activities, with a focus on its potential as an antiproliferative and anti-inflammatory agent.

Chemical and Physical Properties


8-Quinolinecarboxylic acid is a solid, light yellow to brown compound with the molecular formula $C_{10}H_7NO_2$ and a molecular weight of 173.17 g/mol. [\[1\]](#) Key physical and chemical data are summarized in the table below.

Property	Value	Reference
CAS Number	86-59-9	[1] [2]
Molecular Formula	C ₁₀ H ₇ NO ₂	[2]
Molecular Weight	173.17 g/mol	[1] [2]
Appearance	Light yellow to brown solid	[3]
Melting Point	183-185 °C	[2]
Synonyms	Quinoline-8-carboxylic acid	[1]

Safety and Handling

8-Quinolinecarboxylic acid is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[\[2\]](#)

GHS Hazard Classification:

Pictogram	Signal Word	Hazard Statements	Precautionary Statements
	Warning	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Data sourced from Sigma-Aldrich safety information.[2]

Synthesis Protocols

The synthesis of quinoline carboxylic acids can be achieved through various methods. A general and widely used approach is the Pfitzinger reaction, which involves the condensation of an isatin with a carbonyl compound. For the synthesis of **8-quinolinecarboxylic acid** derivatives, modifications of this and other cyclization reactions are employed. Below is a generalized protocol for a Skraup synthesis, a common method for preparing quinolines.

Experimental Protocol: Synthesis of a Quinoline Carboxylic Acid Derivative (General)

This protocol describes the synthesis of 6-hydroxy-8-pentadecyl-quinoline-7-carboxylic acid from a derivative of anacardic acid, illustrating a typical Skraup-type reaction.^[1]

Materials:

- 5-amino-2-hydroxy-3-pentadecyl-benzoic acid (Compound 5)
- Glycerol
- Nitrobenzene
- Boric acid
- Concentrated Sulfuric acid

Procedure:

- A mixture of Compound 5, glycerol, nitrobenzene, and boric acid is prepared.
- Concentrated sulfuric acid is carefully added to the mixture.
- The reaction mixture is heated to 130°C and maintained at this temperature for 24 hours.^[1]
- After cooling, the reaction mixture is worked up to isolate the crude product.
- The crude product is purified by column chromatography or recrystallization to yield 6-hydroxy-8-pentadecyl-quinoline-7-carboxylic acid.^[1]

Biological Activities and Mechanisms of Action

Quinoline carboxylic acids exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug development. Their primary therapeutic potentials lie in their antiproliferative and anti-inflammatory properties.

Antiproliferative Activity

Derivatives of **8-quinolinecarboxylic acid** have demonstrated significant antiproliferative effects against various cancer cell lines.^[4] The primary mechanisms underlying this activity include the induction of apoptosis and cell cycle arrest.

Apoptosis Induction: Quinoline carboxylic acids can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key mechanism involves the modulation of the Bax/Bcl-2 protein ratio. Upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2 leads to mitochondrial membrane disruption, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.



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Antiproliferative Mechanism: Apoptosis Induction

Experimental Protocol: MTT Assay for Antiproliferative Activity

This protocol details a standard colorimetric assay to assess the cytotoxic effects of **8-quinolinecarboxylic acid** derivatives on cancer cells.

Materials:

- Cancer cell line of interest (e.g., HeLa, MCF7)
- 96-well microtiter plates
- Complete culture medium (e.g., DMEM with 10% FBS)
- **8-Quinolinecarboxylic acid** derivative stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or acidified isopropanol)

- Microplate reader

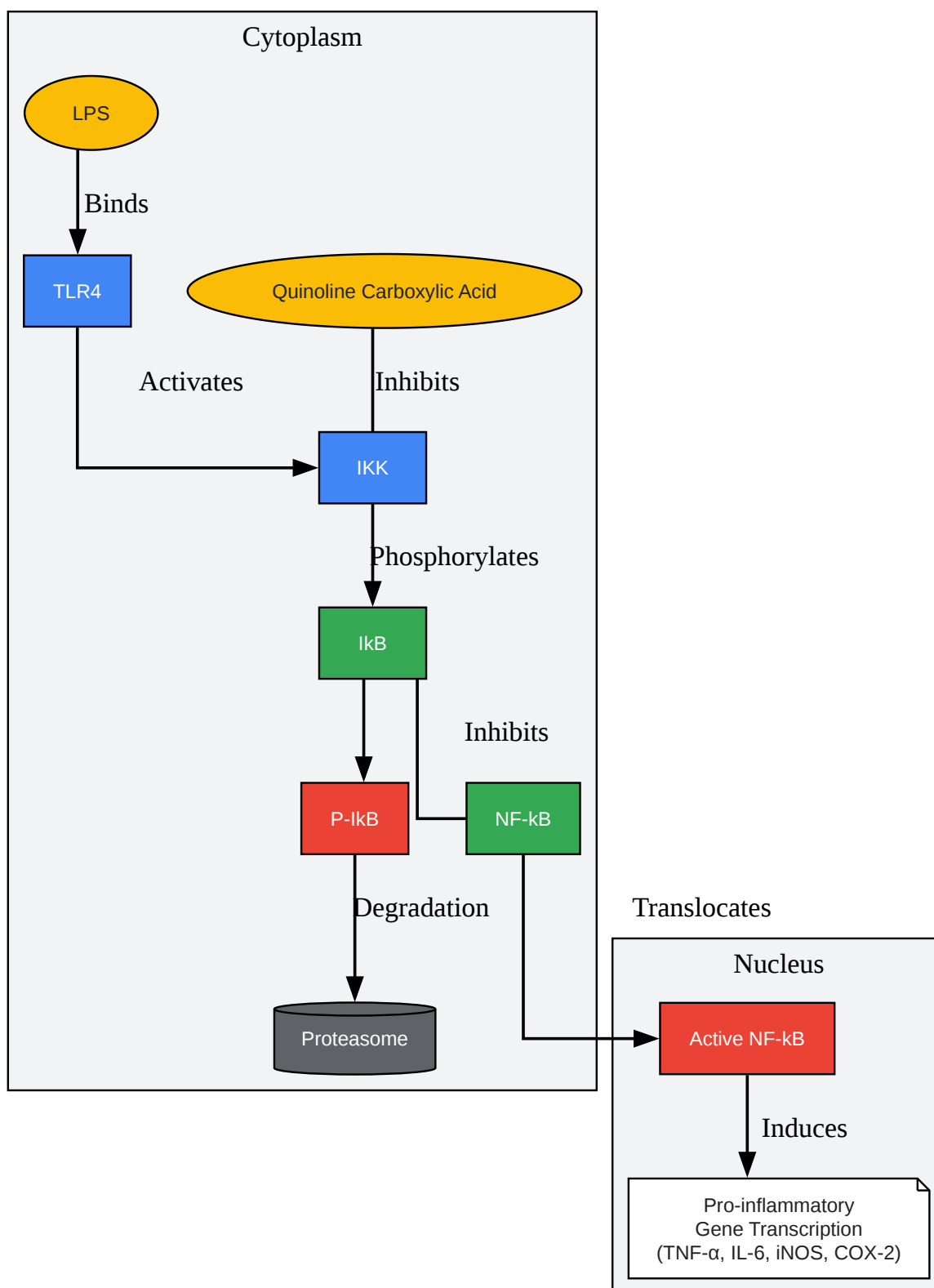
Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium and incubate for 24 hours.
- Compound Treatment: Prepare serial dilutions of the **8-quinolinecarboxylic acid** derivative in culture medium. Add 100 μ L of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and positive control (a known anticancer drug) wells.
- Incubation: Incubate the plate for 24-72 hours.
- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Solubilization: Remove the medium and add 150 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Activity

Quinoline carboxylic acids have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways.^[5] A central mechanism is the suppression of the Nuclear Factor-kappa B (NF- κ B) pathway.

NF- κ B Pathway Inhibition: Under normal conditions, NF- κ B is sequestered in the cytoplasm by its inhibitor, I κ B. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of I κ B. This allows NF- κ B to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF- α and IL-6, and enzymes like iNOS and COX-2. Quinoline carboxylic acids can interfere with this pathway, preventing NF- κ B activation and the subsequent inflammatory response.



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Anti-inflammatory Mechanism: NF-κB Pathway Inhibition

Experimental Protocol: Griess Assay for Nitric Oxide Production

This protocol outlines a method to quantify the anti-inflammatory activity of **8-quinolinecarboxylic acid** derivatives by measuring their ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophages.

Materials:

- RAW 264.7 murine macrophage cell line
- 96-well microtiter plates
- Complete culture medium (DMEM with 10% FBS)
- Lipopolysaccharide (LPS) solution
- **8-Quinolinecarboxylic acid** derivative stock solution (in DMSO)
- Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium nitrite standard solution
- Microplate reader

Procedure:

- Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Pre-treat the cells with various concentrations of the **8-quinolinecarboxylic acid** derivative for 1-2 hours.
- LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include untreated and LPS-only controls.
- Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.

- Griess Reaction: Add 50 μ L of Griess Reagent Solution A to each supernatant sample, followed by 50 μ L of Solution B. Incubate for 10-15 minutes at room temperature.
- Absorbance Measurement: Measure the absorbance at 540 nm.
- Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve. Calculate the percentage inhibition of NO production.

Conclusion

8-Quinolinecarboxylic acid and its derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer and anti-inflammatory agents. The versatile quinoline scaffold allows for extensive structural modifications to optimize potency and selectivity. This technical guide provides a foundational understanding of the key properties, safety considerations, and biological evaluation methods for **8-quinolinecarboxylic acid**, serving as a valuable resource for researchers in the field. Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement as therapeutic candidates.

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References

1. derpharmachemica.com [derpharmachemica.com]
2. benchchem.com [benchchem.com]
3. benchchem.com [benchchem.com]
4. Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

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